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molecular formula C6H10N4O2 B8688441 3-amino-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide CAS No. 1290181-45-1

3-amino-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide

Cat. No. B8688441
M. Wt: 170.17 g/mol
InChI Key: NFWOEBZRSQTPIZ-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

A 250-mL single-neck round-bottomed flask was purged with nitrogen and charged with 150a (16.0 g, 1.0 eq., 80.0 mmol), 10% palladium on carbon (50% wet, 800 mg), and methanol (100 mL). The mixture was evacuated, charged with hydrogen gas, and stirred under hydrogen atmosphere at room temperature overnight. The hydrogen was then evacuated and nitrogen was charged into the flask. The catalyst was removed by filtration through a pad of CELITE®. The filtrate was concentrated under reduced pressure to afford 150b (11.0 g, 81%) as a white solid. MS-ESI: [M+H]+ 171.1
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:14])[C:4]([C:6]1[NH:10][N:9]=[C:8]([N+:11]([O-])=O)[CH:7]=1)=[O:5]>[Pd].CO>[NH2:11][C:8]1[CH:7]=[C:6]([C:4]([N:3]([O:2][CH3:1])[CH3:14])=[O:5])[NH:10][N:9]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CON(C(=O)C1=CC(=NN1)[N+](=O)[O-])C
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under hydrogen atmosphere at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL single-neck round-bottomed flask was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen gas
CUSTOM
Type
CUSTOM
Details
The hydrogen was then evacuated
ADDITION
Type
ADDITION
Details
nitrogen was charged into the flask
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NNC(=C1)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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